molecular formula C18H28O6 B043664 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose CAS No. 70835-78-8

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

Cat. No. B043664
CAS RN: 70835-78-8
M. Wt: 340.4 g/mol
InChI Key: DQACDWMYPBKPLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose involves multiple steps, starting from basic sugar molecules. A notable method includes the use of cyclohexyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside as a starting material. This method showcases the transformation of simpler sugars into more complex structures through reactions like allylic substitution using a palladium catalyst (Brito et al., 1999).

Molecular Structure Analysis

The molecular structure of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is characterized by its cyclohexylidene rings and the configuration of its mannopyranose moiety. Research has focused on analyzing these structures through methods like NMR spectroscopy, which helps in understanding the spatial arrangement of atoms within the molecule and their electronic environment, crucial for predicting the molecule's reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound's chemical reactions are significant for its functionalization and application in synthetic chemistry. Studies detail how the molecule can undergo various chemical reactions, highlighting its versatility. For example, its glycosylation reactions and its role as a substrate in enzymatic assays illustrate its reactivity and potential utility in biochemical research (Kaur & Hindsgaul, 1991).

Scientific Research Applications

Synthesis of Polysaccharides The molecule 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose has applications in the synthesis of complex polysaccharides. For instance, Kobayashi et al. (1993) detailed the chemical synthesis of a comb-shaped, branched stereoregular polysaccharide, 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan, through a series of reactions involving protective group transformations and ring-opening polymerization (Kobayashi, Nomura, & Okada, 1993).

Glycosidation and Labeling P. Abronina et al. (2005) used Methyl 2,4-di-O-benzoyl-α-D-mannopyranoside, which is structurally similar to 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose, in the synthesis of a 3,6-branched mannopentaoside with a terminal D-[1-13C]mannopyranose residue. This illustrates the molecule's role in the synthesis of labeled compounds for further research and analytical purposes (Abronina et al., 2005).

Synthesis of Bioactive Compounds The synthesis of bioactive compounds, such as oligosaccharides mimicking bacterial O antigens, involves intermediates structurally related to 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose. Lei et al. (1995) synthesized the methyl alpha-glycoside of a trisaccharide mimicking the O antigen of Vibrio cholerae O:1, serotype Inaba. This underlines the molecule's relevance in synthesizing bioactive structures for vaccine development or biological studies (Lei, Ogawa, & Kováč, 1995).

Mannosylation Processes D. Crich and W. Cai (2000) demonstrated the utilization of a derivative of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose in highly diastereoselective alpha-mannopyranosylation processes. This highlights the molecule's utility in stereoselective synthesis, crucial for the preparation of complex molecules with defined stereochemistry (Crich & Cai, 2000).

Structural Studies and Synthesis of Derivatives S. Khan et al. (1990) explored the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and related mannopyranosides, demonstrating the molecule's importance in synthesizing structurally varied derivatives for biological and chemical studies (Khan, Jain, Abbas, & Matta, 1990).

Future Directions

The future directions of research and applications involving 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose are not specified in the search results. Given its use in the synthesis of β-mannosides , it may continue to find use in the development of new glycosylated compounds.

properties

InChI

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACDWMYPBKPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397075
Record name ST023399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

CAS RN

70835-78-8
Record name ST023399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70835-78-8
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